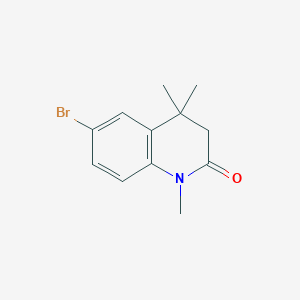

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be employed to ensure consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might convert the compound to its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom might enhance the compound’s reactivity and binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

- 6-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

- 6-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Uniqueness

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Biologische Aktivität

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₁₂H₁₄BrNO

- Molecular Weight : 268.15 g/mol

- CAS Number : 144583-92-6

Antiviral Activity

Research has indicated that derivatives of this compound exhibit potential as HIV-1 integrase inhibitors. A study demonstrated that the compound's structural analogs were evaluated for their enzymatic and antiviral activity, showing significant inhibition against HIV-1 integrase. Compound 2 from this study was found to be more potent than its ester counterpart .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to other halogenated analogs. For instance, studies have shown that similar quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. A profiling study of multiple chemicals indicated that certain quinoline derivatives can act as inhibitors of cholinesterase and other enzymes involved in metabolic processes .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The bromine substitution at the 6-position significantly influences the binding affinity and selectivity towards biological targets. Docking studies suggest that the compound's binding modes align with its observed biological activities .

Comparative Analysis with Related Compounds

Case Study 1: HIV Integrase Inhibition

In a study focusing on the synthesis of HIV integrase inhibitors, compounds derived from this compound were tested for their ability to inhibit the integrase enzyme. The results indicated that these compounds could effectively reduce viral replication in vitro .

Case Study 2: Anticancer Effects

A series of experiments were conducted to evaluate the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms .

Eigenschaften

IUPAC Name |

6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOOSQZJDXRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626571 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144583-92-6 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.